4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid
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Overview
Description
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.35 g/mol . This compound is characterized by the presence of methoxy groups at the 4 and 5 positions of the benzoic acid ring, an acetamido group at the 2 position, and a thiophene ring attached to the acetamido group. It is a white to off-white powder with a melting point of 195-196°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid typically involves the following steps:
Formation of the Acetamido Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzoic acid, is first reduced to 4,5-dimethoxy-2-aminobenzoic acid. This reduction can be achieved using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation Reaction: The 4,5-dimethoxy-2-aminobenzoic acid is then acylated with thiophene-2-acetyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the starting material can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Iron powder in the presence of hydrochloric acid is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy groups and thiophene ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-aminobenzoic acid: Lacks the thiophene ring and acetamido group.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains a nitro group instead of the acetamido group.
Thiophene-2-acetic acid: Lacks the benzoic acid moiety and methoxy groups.
Uniqueness
4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid is unique due to the presence of both methoxy groups and the thiophene-acetamido moiety, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-12-7-10(15(18)19)11(8-13(12)21-2)16-14(17)6-9-4-3-5-22-9/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIRMBCDMYOXQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354424 |
Source
|
Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332163-07-2 |
Source
|
Record name | 4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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